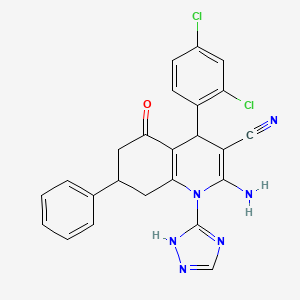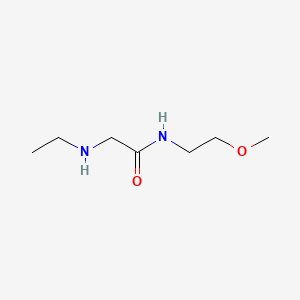
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is a chemical compound with the molecular formula C8H18N2O2. It is known for its unique structure, which includes an ethylamino group and a methoxyethyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or methoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylamino-N-(2-methoxyethyl)propanamide
- 2-Ethylamino-N-(2-methoxyethyl)butanamide
Uniqueness
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications.
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(ethylamino)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
UKMOAWJUEOCKCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


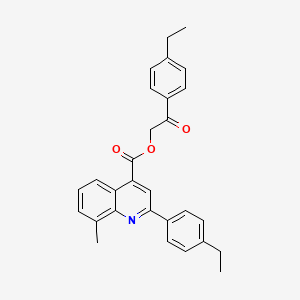
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15087167.png)
![6-methyl-2-[2-(4-methylphenyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B15087180.png)

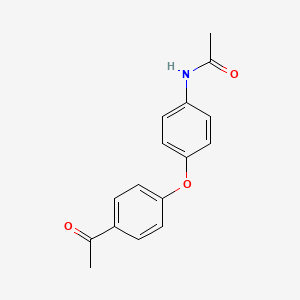
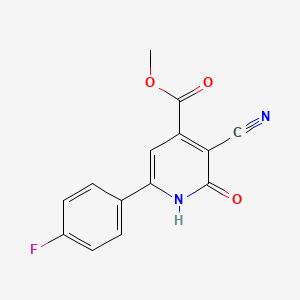
![N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
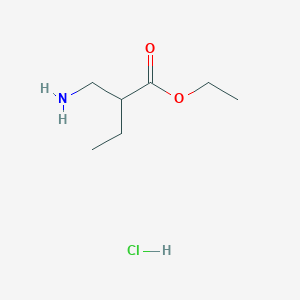


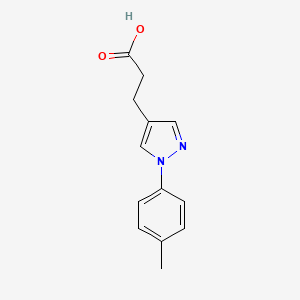
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087212.png)

